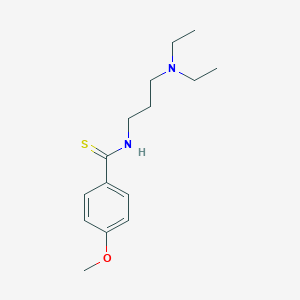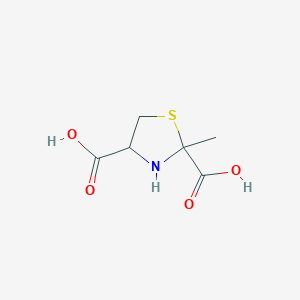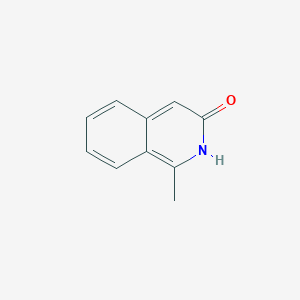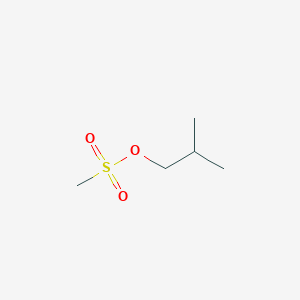
双(三甲基硅烷基)癸二酸酯
描述
BIS(TRIMETHYLSILYL)SEBACATE is an organosilicon compound with the molecular formula C16H34O4Si2. It is also known as decanedioic acid bis(trimethylsilyl) ester. This compound is characterized by the presence of two trimethylsilyl groups attached to a sebacic acid backbone. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
科学研究应用
BIS(TRIMETHYLSILYL)SEBACATE is utilized in various scientific research applications:
Chemistry: Used as a silylating agent to protect carboxylic acids and alcohols during synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of high-performance materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions
BIS(TRIMETHYLSILYL)SEBACATE can be synthesized through the reaction of sebacic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Sebacic acid+2(Trimethylsilyl chloride)+2(Triethylamine)→Bis(trimethylsilyl) sebacate+2(Triethylamine hydrochloride)
The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of bis(trimethylsilyl) sebacate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
BIS(TRIMETHYLSILYL)SEBACATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form sebacic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively stable, the trimethylsilyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Sebacic acid and trimethylsilanol.
Substitution: Various silyl ethers, amides, or thioethers depending on the nucleophile used.
作用机制
The mechanism by which bis(trimethylsilyl) sebacate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes but with different reactivity and stability.
Trimethylsilyl chloride: A more reactive silylating agent often used in the initial steps of synthesis.
Bis(trimethylsilyl)trifluoroacetamide: Used in analytical chemistry for derivatizing polar compounds.
Uniqueness
BIS(TRIMETHYLSILYL)SEBACATE is unique due to its ability to form stable silyl ethers with carboxylic acids, making it particularly useful in protecting these functional groups during synthesis. Its stability and ease of handling also make it a preferred choice in various applications.
属性
IUPAC Name |
bis(trimethylsilyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDACUOPQFMCPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701279 | |
| Record name | Bis(trimethylsilyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18408-42-9 | |
| Record name | Bis(trimethylsilyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















